
Upadacitinib tartrate
Descripción general
Descripción
El upadacitinib tartrato es un medicamento utilizado principalmente para el tratamiento de diversas enfermedades autoinmunes, incluyendo la artritis reumatoide, la artritis psoriásica, la dermatitis atópica, la colitis ulcerosa, la enfermedad de Crohn, la espondilitis anquilosante y la espondiloartritis axial . Es un inhibidor de la cinasa de Janus (JAK) que funciona bloqueando la acción de las enzimas llamadas cinasas de Janus, que están involucradas en los procesos inflamatorios .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de upadacitinib involucra múltiples pasos, incluyendo la formación de su estructura principal y la posterior funcionalización. La preparación de upadacitinib tartrato implica la cristalización de upadacitinib con ácido tartárico para formar la sal de tartrato .
Métodos de Producción Industrial: La producción industrial de upadacitinib tartrato típicamente involucra la síntesis a gran escala seguida de procesos de purificación y cristalización. Los métodos de producción están diseñados para asegurar una alta pureza y rendimiento del producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: Upadacitinib sufre varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para su procesamiento metabólico y acción terapéutica .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en la síntesis y reacciones de upadacitinib incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones se controlan cuidadosamente para asegurar los resultados deseados .
Productos Principales Formados: Los productos principales formados a partir de las reacciones de upadacitinib incluyen sus metabolitos, que se procesan principalmente a través del hígado. El principal metabolito producido a partir de la mono-oxidación es seguido por la glucuronidación .
Aplicaciones Científicas De Investigación
Clinical Applications
Upadacitinib has been approved for several indications, including:
- Rheumatoid Arthritis (RA) : Approved for adults with moderate to severe RA who have had an inadequate response to one or more disease-modifying antirheumatic drugs (DMARDs). Clinical trials have demonstrated significant improvements in disease activity, physical function, and quality of life compared to placebo and other treatments like adalimumab .
- Atopic Dermatitis : In phase 3 trials (Measure Up 1 and Measure Up 2), upadacitinib showed superior efficacy over placebo in reducing symptoms of moderate to severe atopic dermatitis, with sustained responses observed over 52 weeks. The drug was well tolerated with manageable side effects .
- Ulcerative Colitis : Recent approvals have expanded its use to ulcerative colitis, where it has shown efficacy in inducing remission and maintaining response in patients who are refractory to other therapies .
- Psoriatic Arthritis : Upadacitinib is also indicated for psoriatic arthritis, demonstrating improvements in joint symptoms and skin manifestations in clinical studies .
- Ankylosing Spondylitis : The drug has been approved for treating ankylosing spondylitis, providing relief from pain and stiffness associated with this condition .
Rheumatoid Arthritis
A pivotal study demonstrated that upadacitinib significantly improved physical function and reduced joint pain compared to placebo. In a head-to-head trial against adalimumab, patients receiving upadacitinib achieved higher rates of remission and better patient-reported outcomes .
Study | Population | Dose | Outcomes |
---|---|---|---|
SELECT-MONOTHERAPY | RA patients | 15 mg/day | Significant improvement in physical function and quality of life |
SELECT-COMPARE | RA patients | 15 mg/day vs. Adalimumab | Upadacitinib superior in achieving remission |
Atopic Dermatitis
In the Measure Up trials involving over 1600 patients, upadacitinib treatment led to rapid improvements in symptoms such as itching and skin lesions. The safety profile remained consistent with previous studies, showing no new safety signals during long-term use .
Study | Population | Dose | Efficacy |
---|---|---|---|
Measure Up 1 & 2 | Adults with moderate-to-severe AD | 15 mg or 30 mg daily | High response rates (up to 71%) |
Safety Profile
The safety profile of upadacitinib has been extensively evaluated across multiple studies. Common adverse events include upper respiratory infections, headache, and elevated liver enzymes. Serious adverse events were relatively low compared to traditional therapies .
Mecanismo De Acción
Upadacitinib ejerce sus efectos inhibiendo las cinasas de Janus, que son mediadores esenciales de señalización celular aguas abajo de citoquinas proinflamatorias . Al bloquear estas enzimas, el upadacitinib reduce la inflamación y modula la respuesta inmune . Los objetivos moleculares y las vías involucradas incluyen la vía JAK-STAT (cinasa de Janus-transductores de señales y activadores de la transcripción), que juega un papel crucial en la patogénesis de varias enfermedades inflamatorias crónicas y progresivas mediadas por el sistema inmunitario .
Comparación Con Compuestos Similares
Upadacitinib se compara con otros compuestos similares, como filgotinib e itacitinib, que también son inhibidores selectivos de la cinasa de Janus . Estos compuestos comparten mecanismos de acción similares, pero difieren en su selectividad, eficacia y perfiles de seguridad .
Compuestos Similares:
Itacitinib: Un inhibidor selectivo de la cinasa de Janus principalmente en desarrollo para afecciones hematológicas y oncológicas.
Abrocitinib: Una molécula pequeña oral que inhibe la vía JAK-STAT bloqueando selectivamente la cinasa de Janus 1.
La singularidad de Upadacitinib radica en su alta selectividad para la cinasa de Janus 1, lo que contribuye a su eficacia y seguridad en el tratamiento de enfermedades autoinmunes .
Actividad Biológica
Upadacitinib tartrate is a selective Janus kinase 1 (JAK1) inhibitor that has emerged as a significant therapeutic agent for various autoimmune inflammatory diseases, particularly rheumatoid arthritis (RA) and ankylosing spondylitis (AS). This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, clinical efficacy, safety profile, and relevant case studies.
Upadacitinib functions by inhibiting JAK1, a key mediator in the JAK-STAT signaling pathway that is activated by pro-inflammatory cytokines. The inhibition of JAK1 leads to reduced phosphorylation of signal transducer and activator of transcription (STAT) proteins, which are crucial for the transcription of genes involved in inflammation. This action results in decreased activity of pro-inflammatory interleukins, thereby mitigating the inflammatory response associated with autoimmune conditions .
Pharmacokinetics
The pharmacokinetic profile of upadacitinib demonstrates a dose-proportional absorption following oral administration. Key pharmacokinetic parameters include:
- Time to Maximum Concentration (Tmax) : 2 to 4 hours post-administration.
- Volume of Distribution : Approximately 224 L in patients with RA.
- Protein Binding : 52% bound to human plasma proteins.
- Metabolism : Primarily metabolized by CYP3A4 and to a lesser extent by CYP2D6.
- Elimination : Approximately 53% excreted in feces and 43% in urine, with about 38% and 24% of the total dose being unchanged drug respectively .
Rheumatoid Arthritis
In clinical trials, upadacitinib has shown significant efficacy in treating RA. For instance:
- A long-term extension study involving patients with RA refractory to previous treatments demonstrated that 36% of patients achieved Clinical Disease Activity Index (CDAI) remission at week 260. Furthermore, approximately 47% of patients with high disease activity exhibited substantial improvement .
Table 1: Clinical Outcomes with Upadacitinib in RA
Endpoint | Upadacitinib (15 mg) | Placebo | p-value |
---|---|---|---|
CDAI Remission (%) | 36% | - | <0.0001 |
Low Disease Activity (%) | 81% | - | <0.0001 |
Improvement >12 CDAI points (%) | 47% | - | - |
Ankylosing Spondylitis
In a study involving patients with active AS, upadacitinib treatment resulted in significantly higher rates of achieving ASAS40 (Ankylosing Spondylitis Assessment Score) compared to placebo (45% vs. 18%, p<0.0001), indicating its effectiveness in managing this condition as well .
Safety Profile
Upadacitinib has been generally well-tolerated across various studies. However, there are notable safety considerations:
- Adverse Events : Reported adverse events included increased risk for herpes zoster and elevated creatine phosphokinase levels.
- Long-term Safety : Over five years, no new safety risks were identified beyond those established in earlier studies .
Table 2: Summary of Adverse Events
Adverse Event | Upadacitinib (%) | Placebo (%) |
---|---|---|
Any Adverse Event | 41% | 37% |
Herpes Zoster | Increased Risk | - |
Major Adverse Cardiovascular Events | None | - |
Case Studies and Research Findings
Several case studies have highlighted the effectiveness and safety profile of upadacitinib:
- Long-term Efficacy in RA : In a cohort study lasting five years, patients maintained significant improvements in pain and functional outcomes while on upadacitinib treatment, reinforcing its role as a viable long-term therapy for RA .
- Real-world Evidence : Observational studies have reported similar findings regarding the sustained efficacy and acceptable safety profile of upadacitinib among diverse patient populations.
Propiedades
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide;tetrahydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N6O.C4H6O6.4H2O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;5-1(3(7)8)2(6)4(9)10;;;;/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1-2,5-6H,(H,7,8)(H,9,10);4*1H2/t10-,11+;1-,2-;;;;/m11..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZVDXOTDYECD-ARKNDKGZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.C(C(C(=O)O)O)(C(=O)O)O.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33F3N6O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1607431-21-9 | |
Record name | Upadacitinib tartrate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1607431219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | UPADACITINIB TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KCW9IQM02 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.